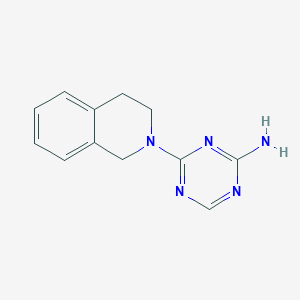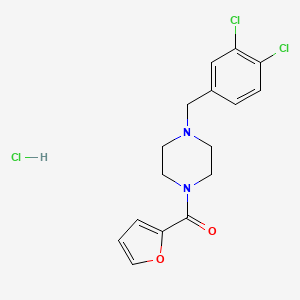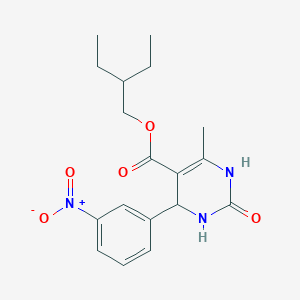![molecular formula C21H11ClI2N2 B4954643 2-(3-chlorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B4954643.png)
2-(3-chlorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole is a synthetic compound that has been used in scientific research for its potential as a therapeutic agent. This compound is known for its unique chemical structure and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-(3-chlorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole involves the inhibition of DNA synthesis and cell division. This compound binds to DNA and disrupts its normal function, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce oxidative stress in cancer cells, leading to the activation of apoptotic pathways. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-chlorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole in laboratory experiments is its unique chemical structure, which allows for specific targeting of cancer cells. However, one limitation is that this compound may have off-target effects on normal cells, leading to potential toxicity.
Direcciones Futuras
There are several future directions for the research of 2-(3-chlorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole. One potential direction is the development of more specific derivatives of this compound that can target cancer cells with greater precision. Another direction is the investigation of the potential use of this compound in combination with other anticancer agents to enhance its therapeutic effects. Additionally, further research is needed to study the potential toxicity of this compound and its derivatives on normal cells.
Métodos De Síntesis
The synthesis of 2-(3-chlorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole involves the reaction of 3-chloroaniline with iodine to form 3-chloroanilinium iodide. This intermediate is then reacted with 1,10-phenanthroline to form the final product.
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole has been studied for its potential as an anticancer agent. Research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClI2N2/c22-12-3-1-2-11(8-12)21-25-19-17-9-13(23)4-6-15(17)16-7-5-14(24)10-18(16)20(19)26-21/h1-10H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYDZJKXBCSAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C4C=C(C=CC4=C5C=CC(=CC5=C3N2)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClI2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B4954561.png)


![ethyl 3-(3-methoxybenzyl)-1-[(methylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B4954587.png)
![ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}propanoate](/img/structure/B4954597.png)
![3-[(dipropylamino)methyl]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4954600.png)
![N-allyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B4954602.png)
![2-phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4954608.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4954616.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4954636.png)

![4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B4954656.png)


